An In-depth Technical Guide to Ethyl 3-Methyl-2-butenoate-d6
An In-depth Technical Guide to Ethyl 3-Methyl-2-butenoate-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Ethyl 3-Methyl-2-butenoate-d6, a deuterated analog of the volatile organic compound Ethyl 3-methyl-2-butenoate. This isotopically labeled compound serves as a valuable tool in various analytical and research settings, particularly as an internal standard for quantitative analysis.
Core Chemical Properties
Ethyl 3-Methyl-2-butenoate-d6 is the deuterium-labeled version of Ethyl 3-methyl-2-butenoate.[1] The primary application of this compound is as a tracer or an internal standard for quantitative analyses by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The incorporation of deuterium (B1214612) atoms provides a distinct mass difference, allowing for accurate quantification in complex matrices.
Quantitative Data Summary
While specific experimental data for the deuterated form is limited, the physical properties of the non-deuterated analogue, Ethyl 3-methyl-2-butenoate, provide a close approximation. The primary differences between the two compounds are their molecular weights and potentially slight variations in physical properties due to the kinetic isotope effect.
| Property | Value (Ethyl 3-Methyl-2-butenoate-d6) | Value (Ethyl 3-methyl-2-butenoate) |
| Molecular Formula | C₇H₆D₆O₂[2] | C₇H₁₂O₂[3] |
| Molecular Weight | 134.21 g/mol [2][4] | 128.17 g/mol [3] |
| CAS Number | 53439-15-9[2] | 638-10-8[3] |
| Appearance | Slightly Yellow Liquid[5] | Colorless liquid |
| Boiling Point | No data available | 155 °C at 760 mmHg |
| Density | No data available | 0.921 g/mL at 25 °C |
| Refractive Index | No data available | n20/D 1.436 |
| Solubility | Soluble in Dichloromethane, Ether, Ethyl Acetate, and Hexane. | Soluble in organic solvents. |
| Storage | 2-8°C Refrigerator[5] | Store in a cool, dry place. |
Synthesis Protocol
A plausible and efficient method for the synthesis of Ethyl 3-Methyl-2-butenoate-d6 is the Horner-Wadsworth-Emmons reaction.[4][6] This reaction utilizes a phosphonate-stabilized carbanion to react with a carbonyl compound, in this case, deuterated acetone (B3395972) (acetone-d6), to form an alkene with high E-selectivity. The byproduct, a dialkylphosphate salt, is water-soluble and easily removed, simplifying purification.[4]
Proposed Synthesis of Ethyl 3-Methyl-2-butenoate-d6 via Horner-Wadsworth-Emmons Reaction
Reactants:
-
Triethyl phosphonoacetate
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Sodium hydride (NaH)
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Anhydrous Tetrahydrofuran (THF)
Methodology:
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Preparation of the Phosphonate (B1237965) Ylide: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF. To this, add sodium hydride (1.1 equivalents) portion-wise at 0 °C (ice bath).
-
Slowly add triethyl phosphonoacetate (1.0 equivalent) dropwise to the stirred suspension of NaH in THF.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until the evolution of hydrogen gas ceases, indicating the complete formation of the phosphonate carbanion (ylide).
-
Reaction with Acetone-d6: Cool the reaction mixture back down to 0 °C.
-
Add acetone-d6 (1.0 equivalent) dropwise to the ylide solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Workup and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (B86663) (MgSO₄).
-
Filter the solution and concentrate the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel to yield pure Ethyl 3-Methyl-2-butenoate-d6.
Caption: Synthetic workflow for Ethyl 3-Methyl-2-butenoate-d6.
Experimental Protocols for Quantitative Analysis
Ethyl 3-Methyl-2-butenoate-d6 is an ideal internal standard for quantitative NMR (qNMR) and GC-MS due to its chemical similarity to the non-deuterated analyte and its distinct mass, which prevents signal overlap.
Quantitative ¹H-NMR (qNMR) using Ethyl 3-Methyl-2-butenoate-d6 as an Internal Standard
Principle: The signal intensity in an NMR spectrum is directly proportional to the number of nuclei. By comparing the integral of an analyte's signal to that of a known amount of the deuterated internal standard, precise quantification can be achieved.
Methodology:
-
Sample Preparation:
-
Accurately weigh a precise amount of the analyte into a clean vial.
-
Accurately weigh a precise amount of Ethyl 3-Methyl-2-butenoate-d6 into the same vial to achieve a molar ratio of approximately 1:1 with the analyte.
-
Record the exact weights of both the analyte and the internal standard.
-
Add a known volume of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d6) to ensure complete dissolution.
-
-
NMR Data Acquisition:
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H-NMR spectrum using parameters optimized for quantification. This includes ensuring a sufficiently long relaxation delay (D1) to allow for complete T1 relaxation of all relevant protons. A common practice is to set D1 to at least 5 times the longest T1 of the signals being integrated.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal from the analyte and a well-resolved signal from the internal standard (e.g., the ethyl group protons).
-
Calculate the concentration of the analyte using the following formula:
Purity_sample = (I_sample / N_sample) * (N_std / I_std) * (M_sample / M_std) * (m_std / m_sample) * Purity_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molecular weight
-
m = mass
-
Purity = Purity of the standard
-
Caption: Workflow for quantitative NMR (qNMR) analysis.
Quantitative GC-MS using Ethyl 3-Methyl-2-butenoate-d6 as an Internal Standard
Principle: In GC-MS, the deuterated internal standard co-elutes with the analyte but is distinguished by its mass-to-charge ratio (m/z). By comparing the peak area of the analyte to that of the internal standard, accurate quantification is achieved, correcting for variations in sample preparation and instrument response.
Methodology:
-
Sample Preparation:
-
To a known volume or weight of the sample, add a precise amount of the Ethyl 3-Methyl-2-butenoate-d6 internal standard solution.
-
Perform any necessary extraction or derivatization steps to prepare the sample for GC-MS analysis.
-
-
GC-MS Analysis:
-
Inject the prepared sample into the GC-MS system.
-
Use a GC method that provides good chromatographic separation of the analyte and internal standard from other matrix components.
-
The mass spectrometer should be operated in Selected Ion Monitoring (SIM) mode to monitor specific, characteristic ions for both the analyte and the deuterated internal standard.
-
-
Data Analysis:
-
Integrate the peak areas of the selected ions for both the analyte and the internal standard.
-
Calculate the peak area ratio (Analyte Area / Internal Standard Area).
-
Construct a calibration curve by analyzing a series of standards with known concentrations of the analyte and a constant concentration of the internal standard. Plot the peak area ratio against the analyte concentration.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Caption: Workflow for quantitative GC-MS analysis.
Conclusion
Ethyl 3-Methyl-2-butenoate-d6 is a crucial tool for researchers and scientists in the field of drug development and analytical chemistry. Its utility as an internal standard in qNMR and GC-MS allows for highly accurate and precise quantification of its non-deuterated counterpart and other related analytes. This guide provides the foundational knowledge of its chemical properties, a robust synthetic strategy, and detailed experimental protocols to facilitate its effective use in a laboratory setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Butenoic acid, 3-methyl-, ethyl ester [webbook.nist.gov]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
